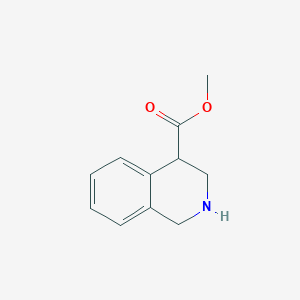

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the compound's structural features. The molecule possesses the molecular formula C₁₁H₁₃NO₂, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 191.23 grams per mole, establishing its classification as a relatively compact heterocyclic compound. The compound can also be represented through its simplified molecular-input line-entry system notation as COC(=O)C1CNCC2=CC=CC=C12, which provides a linear representation of the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3, offering a standardized method for chemical database searches and structural verification. The InChI Key BFTRTDONFTXENB-UHFFFAOYSA-N serves as a condensed identifier for computational applications and database management systems. Multiple Chemical Abstracts Service registry numbers have been associated with this compound and its various forms, including 681448-82-8 for the free base form and 1171535-51-5 for the hydrochloride salt derivative.

The nomenclature specifically indicates the presence of a methyl ester group attached to the carboxylic acid functionality at position 4 of the tetrahydroisoquinoline ring system. This positioning is crucial for understanding the compound's chemical behavior and distinguishes it from other positional isomers such as the 3-carboxylate or 7-carboxylate derivatives. The systematic name also reflects the fully saturated nature of the six-membered nitrogen-containing ring, which contrasts with the aromatic characteristics of the fused benzene ring portion of the molecule.

Stereochemical Configuration and Conformational Dynamics

The stereochemical properties of this compound present significant complexity due to the presence of a stereogenic center at the 4-position of the tetrahydroisoquinoline ring system. The compound exists as two enantiomeric forms, each exhibiting distinct three-dimensional arrangements that can influence biological activity and chemical reactivity. Crystallographic studies of related tetrahydroisoquinoline derivatives have demonstrated that the stereochemical configuration at the 4-position significantly affects the overall molecular conformation and intermolecular interactions.

The conformational dynamics of the six-membered nitrogen-containing ring play a crucial role in determining the compound's physical and chemical properties. Research on similar tetrahydroisoquinoline systems has revealed that the piperidine-like ring typically adopts chair or half-chair conformations, with the specific geometry influenced by the hybridization state of carbon atoms adjacent to the nitrogen center. The presence of the carboxylate ester group at position 4 introduces additional conformational constraints, as the electron-withdrawing nature of this substituent affects the nitrogen lone pair orientation and overall ring flexibility.

Computational studies utilizing predicted collision cross section data indicate specific adduct formation patterns that reflect the compound's three-dimensional structure. The predicted collision cross section values for various ionic forms demonstrate the compound's conformational preferences in the gas phase. For the protonated molecular ion, the collision cross section measures 140.7 Ų, while sodium and potassium adducts exhibit values of 147.1 Ų and 144.3 Ų respectively. These measurements provide insight into the compound's spatial arrangement and potential intermolecular interactions under different ionization conditions.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 192.10192 | 140.7 |

| [M+Na]⁺ | 214.08386 | 147.1 |

| [M+K]⁺ | 230.05780 | 144.3 |

| [M-H]⁻ | 190.08736 | 142.0 |

| [M+NH₄]⁺ | 209.12846 | 159.1 |

The stereochemical considerations extend beyond simple geometric isomerism to include conformational isomerism and dynamic equilibria between different ring conformations. The nitrogen atom in the tetrahydroisoquinoline ring system can undergo pyramidal inversion, although this process may be hindered by the fused benzene ring and the bulky carboxylate substituent. Understanding these conformational preferences is essential for predicting the compound's behavior in various chemical and biological environments.

Crystallographic Data and X-Ray Diffraction Studies

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional structure of this compound and related derivatives. While specific crystallographic data for the title compound itself was not directly available in the search results, extensive studies on structurally related tetrahydroisoquinoline derivatives provide valuable insights into the expected crystallographic behavior and molecular packing arrangements. X-ray crystallography serves as the experimental science of determining atomic and molecular structure through the analysis of diffracted X-ray beams, enabling the precise determination of bond lengths, bond angles, and intermolecular interactions.

The crystallographic methodology for tetrahydroisoquinoline derivatives typically involves mounting single crystals in X-ray beams and recording diffraction patterns at various orientational angles. For related compounds such as ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, crystallographic studies have revealed triclinic crystal systems with specific space group symmetries. The crystal data for this related compound indicates a molecular formula of C₁₃H₁₃NO₄ with a molecular weight of 247.24, crystallizing in the triclinic space group P1 with cell parameters a = 6.4585(9) Å, b = 8.1999(7) Å, and c = 12.5763(11) Å.

Detailed crystallographic investigations of fluorinated tetrahydroisoquinoline derivatives have demonstrated the importance of intermolecular hydrogen bonding in crystal packing arrangements. Studies of (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid revealed that molecules form chains through O-H···O hydrogen bonds, with additional C-H···F interactions creating layered structures. These findings suggest that this compound would likely exhibit similar hydrogen bonding patterns involving the ester carbonyl group and potentially the nitrogen atom.

| Crystallographic Parameter | Related Compound Data | Reference |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Temperature | 293 K | |

| Radiation Type | Mo Kα | |

| Unit Cell Volume | 613.28(11) Ų | |

| Formula Units per Cell | 2 |

The conformational analysis derived from crystallographic studies reveals that tetrahydroisoquinoline rings typically adopt specific conformations that minimize steric interactions while maximizing stabilizing intramolecular contacts. The piperidine portion of the molecule often exhibits screw-boat or half-chair conformations, depending on the substitution pattern and intermolecular packing forces. These crystallographic insights are crucial for understanding the solid-state properties of this compound and predicting its behavior in pharmaceutical formulations and materials applications.

Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives

The structural characteristics of this compound can be effectively understood through comparison with closely related tetrahydroisoquinoline derivatives that vary in the position and nature of their substituents. Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate serves as a particularly relevant comparison compound, differing only in the position of the carboxylate ester group. This positional isomer possesses the same molecular formula C₁₁H₁₃NO₂ and identical molecular weight of 191.23, yet exhibits distinct chemical and physical properties due to the altered substitution pattern.

The 3-carboxylate derivative demonstrates different conformational preferences and reactivity patterns compared to the 4-carboxylate compound. Chemical database analysis indicates that the 3-carboxylate isomer has a Chemical Abstracts Service number of 57060-86-3, with storage requirements typically involving temperatures of 2-8°C and protection from light. The predicted acid dissociation constant for the 3-carboxylate derivative has been calculated as 7.65±0.40, which provides insight into the ionization behavior under physiological conditions. The boiling point of the 3-carboxylate compound has been determined to be 110°C at 0.03 Torr pressure, with a predicted density of 1.125±0.06 g/cm³.

Additional structural comparisons can be made with methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which represents another positional isomer with the carboxylate group located on the benzene ring portion of the molecule. This 7-carboxylate derivative exhibits a molecular formula of C₁₂H₁₅NO₂ due to the presence of an additional methyl substituent, resulting in a molecular weight of 205.26. The different substitution pattern significantly alters the electronic distribution within the molecule and affects both the chemical reactivity and potential biological activity.

| Compound | Position of Carboxylate | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |

|---|---|---|---|---|

| Target Compound | 4-position | C₁₁H₁₃NO₂ | 191.23 | 681448-82-8 |

| 3-Carboxylate Isomer | 3-position | C₁₁H₁₃NO₂ | 191.23 | 57060-86-3 |

| 7-Carboxylate Derivative | 7-position | C₁₂H₁₅NO₂ | 205.26 | 1367752-81-5 |

| 8-Methyl Derivative | 4-position | C₁₂H₁₅NO₂ | 205.26 | 1540791-03-4 |

The comparative analysis extends to examining the synthetic accessibility and chemical transformations available for each positional isomer. Research has demonstrated that different substitution patterns significantly influence the preferred synthetic routes and the types of chemical reactions that can be effectively employed. The 4-carboxylate position provides unique synthetic opportunities due to its proximity to the nitrogen atom and its influence on the electronic properties of the heterocyclic ring system. This positioning facilitates certain types of chemical modifications while potentially hindering others, making the compound particularly valuable for specific synthetic applications.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTRTDONFTXENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801172139 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681448-82-8 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681448-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801172139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Pathways

The tetrahydroisoquinoline core forms via intramolecular Mannich reactions or Pictet-Spengler cyclizations, depending on the starting materials. For example, microwave-assisted methods favor a concerted [3+2] cycloaddition mechanism, minimizing decomposition pathways. In contrast, Lewis acid-mediated routes proceed through electrophilic aromatic substitution, where AlCl₃ coordinates to the amine lone pair, facilitating ring closure.

Esterification Techniques

Introducing the methyl ester group at the 4-position often occurs post-cyclization. Transesterification of carboxylic acid intermediates with methanol in the presence of sulfuric acid is a conventional approach, though modern protocols prefer catalytic dimethylaminopyridine (DMAP) to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives that can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

MTHIQ-4-COOCH₃ is recognized for its role as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives exhibit neuroprotective properties and potential applications in treating conditions such as Parkinson's disease and other neurodegenerative illnesses .

Neuroprotective Effects

Research indicates that compounds derived from MTHIQ-4-COOCH₃ can modulate dopamine metabolism and provide neuroprotection against neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . This capacity makes it a candidate for developing antiparkinsonian agents.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, MTHIQ-4-COOCH₃ serves as a versatile building block for constructing complex molecules. Its unique structure allows chemists to create novel compounds through various synthetic pathways, including condensation reactions and cyclization processes .

Synthesis of Natural Products

The compound is also utilized in synthesizing natural products that may lead to the discovery of new bioactive compounds with therapeutic effects. This aspect underscores its importance in drug discovery and development .

Biochemical Research

Studies on Enzyme Interactions

MTHIQ-4-COOCH₃ is employed in biochemical research to explore enzyme interactions and metabolic pathways. These studies enhance our understanding of biological processes at the molecular level and may contribute to identifying new therapeutic targets .

Antioxidant Properties

This compound has demonstrated antioxidant properties, which can be beneficial in addressing oxidative stress-related diseases. Its interaction with various biological structures influences several biochemical pathways critical for maintaining cellular health.

Material Science

Development of New Materials

In material science, MTHIQ-4-COOCH₃ is investigated for its potential applications in creating polymers with specific properties. These materials can enhance performance in various industrial applications due to their unique chemical characteristics .

Case Study 1: Neuroprotective Properties

A study investigated the effects of MTHIQ-4-COOCH₃ and its derivatives on dopamine metabolism in rodent models. The findings indicated that these compounds could mitigate the effects of neurotoxins, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Synthesis of Bioactive Compounds

Researchers synthesized a series of tetrahydroisoquinoline derivatives from MTHIQ-4-COOCH₃ to evaluate their cytotoxic effects against cancer cell lines. The results showed significant antiproliferative activity, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. Additionally, the compound exhibits antioxidant properties and can scavenge free radicals, contributing to its neuroprotective effects . The exact pathways and molecular targets are still under investigation, but its ability to modulate dopamine metabolism and protect against neurotoxic agents is well-documented .

Comparison with Similar Compounds

Key Characteristics:

- Structure: The compound combines a bicyclic tetrahydroisoquinoline core with a carboxylate ester at position 2. This ester group enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

- Synthesis: Common synthetic routes involve cyclization of substituted 1,2,3,4-tetrahydroquinoline precursors, often using aluminum chloride (AlCl₃) as a catalyst . Stereochemical outcomes (cis/trans isomerism) are critical, as demonstrated in studies resolving configurations via NMR and X-ray crystallography .

- Biological Relevance: THIQ derivatives are implicated in neurodegenerative pathways. For example, N-methylated analogs of this compound can undergo oxidation by monoamine oxidase (MAO) to form neurotoxic isoquinolinium ions, mirroring the metabolic activation of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known inducer of Parkinsonism .

Structural Analogues and Their Pharmacological Profiles

Table 1: Structural and Functional Comparison of Key THIQ Derivatives

Functional and Mechanistic Differences

(a) Neurotoxicity and MAO Interactions

- Methyl 1,2,3,4-THIQ-4-carboxylate: N-methylation of this compound in vivo produces metabolites oxidized by MAO to neurotoxic isoquinolinium ions, analogous to MPTP’s conversion to MPP⁺. This pathway is implicated in Parkinson’s disease etiology .

- 4-Methyl-1,2,3,4-THIQ (CAS 110841-71-9) : Lacks the ester group but shares the C4-methyl substituent. It is directly N-methylated in the substantia nigra, highlighting the role of substituent positioning in neurotoxicity .

(b) Antiviral and Enzyme Inhibitory Activity

- trans-7 (C19H24N2O2) : Exhibits anti-coronavirus activity, likely due to its hexyl and pyridinyl substituents enhancing target binding. Stereochemistry (3R,4R configuration) is critical for efficacy .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (MTHIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds recognized for their diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

MTHIQ exhibits a multifaceted mechanism of action:

- Antioxidant Properties : MTHIQ and its derivatives possess intrinsic antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative disorders where oxidative damage plays a significant role.

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing biochemical pathways essential for cellular function. For instance, related compounds have been shown to inhibit monoamine oxidase (MAO) activities, which are crucial for dopamine metabolism .

- Neuroprotective Effects : MTHIQ has been studied for its neuroprotective effects against neurotoxins such as MPTP and rotenone. It has demonstrated the ability to reverse bradykinesia and protect dopaminergic neurons in rodent models .

Biological Activities

MTHIQ has been associated with several biological activities:

- Neuroprotection : Studies indicate that MTHIQ can protect against dopaminergic neurodegeneration. It has been shown to reduce the behavioral and biochemical effects of neurotoxins in experimental models .

- Anticancer Potential : MTHIQ derivatives exhibit cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown significant tumor-specific cytotoxicity in human oral squamous cell carcinoma .

- Modulation of Neurotransmitter Systems : The compound influences neurotransmitter systems, particularly dopamine pathways, which may have implications for treating conditions like Parkinson's disease .

Pharmacokinetics

MTHIQ has a molecular weight of approximately 227.69 g/mol. Its pharmacokinetic profile suggests that it can cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Comparative Analysis

To understand the unique properties of MTHIQ, it is beneficial to compare it with related compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective; modulates dopamine receptors | Antioxidant; MAO inhibition |

| 1,2,3,4-Tetrahydroisoquinoline | Diverse biological activities | Various enzyme interactions |

Case Studies

- Neuroprotective Studies : Research involving 1MeTIQ (a methyl derivative) demonstrated its efficacy in protecting against neurotoxin-induced damage in rodent models. Behavioral assessments indicated significant improvement in motor function post-treatment with MTHIQ derivatives .

- Cytotoxicity Assessments : A study evaluated the cytotoxic effects of various THIQ derivatives on cancer cell lines. MTHIQ derivatives showed promising results with high tumor-specific cytotoxicity values, indicating potential as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate derivatives?

A three-step methodology is commonly employed:

- Step 1 : Acetylation of phenethylamine derivatives using acetyl chloride.

- Step 2 : Cyclization with polyphosphoric acid (PPA) as a catalyst under controlled heating (e.g., 378 K for 5 hours). PPA facilitates intramolecular α-amidoalkylation, forming the tetrahydroisoquinoline core .

- Step 3 : Reduction of intermediates using agents like potassium borohydride or sodium hydride (NaH) in solvents such as DMF, followed by purification via silica gel chromatography .

- Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity to minimize by-products.

Q. How should researchers safely handle and store tetrahydroisoquinoline derivatives?

- Handling : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid static discharge by grounding equipment .

- Storage : Keep containers tightly sealed in a dry, ventilated area at -20°C for long-term stability. Protect from moisture and oxidizing agents .

- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use emergency eyewash stations .

Q. What analytical techniques are critical for characterizing tetrahydroisoquinoline derivatives?

- NMR Spectroscopy : Resolve stereochemistry (e.g., cis/trans isomers) using - and -NMR. Coupling constants in -NMR can indicate substituent positioning .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass 227.046151 for this compound) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous substituent configurations, particularly for stereoisomers .

Advanced Research Questions

Q. How can substituent positioning ambiguities in tetrahydroisoquinoline derivatives be resolved?

- Challenge : Overlapping signals in NMR may obscure substituent positions (e.g., distinguishing C-3 vs. C-4 carboxylate groups).

- Solution : Combine X-ray crystallography with NOESY/ROESY NMR to analyze spatial proximity of protons. For example, C–H⋯π interactions in crystal structures can clarify spatial arrangements .

- Case Study : In a study, X-ray analysis confirmed the cis-configuration of a methyl group at C-4 by analyzing centroid distances between aromatic rings .

Q. What strategies optimize alkylation reactions in tetrahydroisoquinoline carboxylate synthesis?

- Reagent Selection : Use NaH as a base in DMF for efficient nucleophilic substitution. For example, methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate reacts with 4-chlorobenzyl bromide at 60°C for 8 hours, yielding >90% product .

- Side Product Mitigation : Pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis. Monitor reaction progress via GC-MS to detect intermediates like unreacted starting materials .

Q. How do reaction conditions influence stereochemical outcomes in tetrahydroisoquinoline synthesis?

- Catalyst Effects : AlCl-mediated cyclizations at high temperatures (e.g., 378 K) favor cis-isomers due to steric constraints during ring closure .

- Solvent Polarity : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) stabilize transition states, enhancing regioselectivity. For example, recrystallization from ethanol yields pure cis-isomers .

Q. How can discrepancies in pharmacological activity data between tetrahydroisoquinoline analogs be addressed?

- Case Study : MPTP (a tetrahydroisoquinoline analog) selectively damages dopaminergic neurons, but structural analogs like MPPP show reduced neurotoxicity. Compare substituent effects (e.g., propionoxy vs. carboxylate groups) using in vitro neuronal models .

- Methodology : Perform SAR studies with systematic variations (e.g., methyl vs. ethyl esters) and assess binding affinity via radioligand assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.